1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a piperidine ring substituted with an oxazole moiety and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Oxazole Moiety: The oxazole ring is introduced via a cyclization reaction involving a suitable precursor, such as an amino alcohol or a nitrile.
Attachment of the Propenone Group: The final step involves the condensation of the piperidine-oxazole intermediate with a propenone derivative under basic or acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-oxo-3-phenyl-2-propenyl)piperidine: Shares a similar piperidine and propenone structure but lacks the oxazole moiety.
1-(4-{4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl}piperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone: Contains an oxazole ring but has additional substituents and a more complex structure.
Uniqueness
1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its combination of a piperidine ring, an oxazole moiety, and a propenone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[4-(1,2-oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-11(14)13-6-3-9(4-7-13)10-5-8-15-12-10/h2,5,8-9H,1,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOPBKZZBCFUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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